
R-Venlafaxine
Vue d'ensemble
Description
®-Venlafaxine is a chiral enantiomer of Venlafaxine, a well-known antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. It is primarily used in the treatment of major depressive disorder, anxiety, and panic disorders. The ®-enantiomer is one of the two mirror-image forms of Venlafaxine, with the other being (S)-Venlafaxine. The enantiomers can exhibit different pharmacological effects and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Venlafaxine typically involves the resolution of racemic Venlafaxine or asymmetric synthesis. One common method is the chiral resolution of racemic Venlafaxine using chiral acids or bases to separate the ®- and (S)-enantiomers. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or chiral starting materials to selectively produce the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-Venlafaxine often involves large-scale chiral resolution techniques or asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
®-Venlafaxine undergoes various chemical reactions, including:
Oxidation: Conversion to desvenlafaxine, an active metabolite.
Reduction: Reduction of the carbonyl group to form secondary alcohols.
Substitution: Nucleophilic substitution reactions at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Desvenlafaxine: An active metabolite formed through oxidation.
Secondary Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Psychiatric Applications
Antidepressant Efficacy
R-Venlafaxine is widely recognized for its effectiveness in treating major depressive disorder (MDD). Studies have shown that it acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), enhancing neurotransmitter levels that are often low in depressed patients. A notable study demonstrated that venlafaxine extended-release (XR) significantly improved symptoms of MDD compared to placebo, with a rapid onset of action observed within the first week of treatment .
Anxiety Disorders
In addition to depression, this compound is effective in managing generalized anxiety disorder (GAD). Research indicates that it provides significant relief from anxiety symptoms, making it a viable alternative to traditional anxiolytics. A placebo-controlled trial found that patients treated with venlafaxine XR showed marked improvements on the Hamilton Anxiety Rating Scale (HAM-A) compared to those receiving placebo .
Pain Management
Neuropathic Pain
this compound has been investigated for its analgesic properties, particularly in neuropathic pain conditions. Its mechanism as an SNRI helps modulate pain pathways, providing relief for patients suffering from conditions like diabetic neuropathy and fibromyalgia. Clinical trials have shown that venlafaxine can reduce pain scores significantly when compared to placebo .
Cancer Pain Management
Recent studies have highlighted the role of this compound in managing cancer-related pain, particularly in patients undergoing chemotherapy. A phase III trial confirmed its efficacy in alleviating oxaliplatin-induced neurotoxicity, which is a common side effect of certain chemotherapy regimens .
Anti-inflammatory Effects
Emerging research suggests that this compound may possess anti-inflammatory properties. A study indicated that venlafaxine could modulate immune responses by reducing pro-inflammatory cytokines while enhancing anti-inflammatory factors like TGF-β . This finding opens avenues for exploring its use in inflammatory conditions beyond psychiatric applications.
Genotoxicity and Cytotoxicity Studies
Research on the genotoxic effects of venlafaxine has revealed important insights into its safety profile. An investigation conducted on mice assessed the cytotoxic potential of various dosages of venlafaxine. The results indicated that while lower doses did not significantly increase micronuclei formation (a marker of genotoxicity), higher doses did show some cytotoxic effects . These findings are crucial for understanding the long-term implications of this compound use in clinical settings.
Pharmacokinetics and Bioequivalence
A recent study evaluated the bioequivalence of different formulations of venlafaxine hydrochloride, confirming that both Chinese-manufactured and reference products exhibited comparable pharmacokinetic profiles and safety tolerability . This is essential for ensuring consistent therapeutic outcomes across different manufacturers.
Case Studies Overview
Mécanisme D'action
®-Venlafaxine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound primarily targets the serotonin transporter (SERT) and norepinephrine transporter (NET), modulating their activity and affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Venlafaxine: The other enantiomer of Venlafaxine, which may have different pharmacokinetic and pharmacodynamic properties.
Desvenlafaxine: An active metabolite of Venlafaxine with similar therapeutic effects.
Duloxetine: Another SNRI used in the treatment of depression and anxiety.
Milnacipran: An SNRI with a different chemical structure but similar mechanism of action.
Uniqueness
®-Venlafaxine is unique in its chiral specificity, which can lead to differences in pharmacological effects and metabolism compared to its (S)-enantiomer and other SNRIs. Its specific interaction with neurotransmitter transporters and its metabolic profile contribute to its distinct therapeutic properties.
Activité Biologique
R-Venlafaxine, a chiral compound belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs), has garnered attention for its unique pharmacological properties and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in treating various conditions, and relevant case studies.
This compound functions primarily by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. Studies indicate that:
- At lower doses (<100 mg/day), this compound predominantly inhibits serotonin reuptake.
- As the dose increases (100-375 mg/day), norepinephrine reuptake inhibition becomes more pronounced, with a reported 30-fold higher affinity for serotonin compared to norepinephrine .
The active metabolite, O-desmethylvenlafaxine (ODV), is also a significant player in its pharmacodynamics, exhibiting potent reuptake inhibition for both neurotransmitters .
Efficacy in Clinical Applications
This compound has been studied extensively for its effectiveness in treating various psychiatric and chronic pain disorders. Below is a summary of its efficacy based on recent clinical trials and systematic reviews.
Major Depressive Disorder (MDD)
This compound is approved for the treatment of MDD. A pooled analysis comparing this compound with selective serotonin reuptake inhibitors (SSRIs) demonstrated that:
- This compound showed statistically significant higher remission rates compared to SSRIs from week 2 onwards (P < 0.001).
- The odds ratio for achieving remission was 1.5, indicating a 50% greater chance of remission with this compound compared to SSRIs .
Anxiety Disorders
In a randomized controlled trial, this compound significantly improved anxiety scores over an extended period:
- The Hamilton Anxiety Rating Scale (HAM-A) showed adjusted mean changes favoring this compound over placebo from week 1 through week 28 (P < 0.001) .
- Response rates for anxiety-related symptoms were notably higher in patients treated with this compound compared to those receiving placebo .
Neuropathic Pain
This compound has also been evaluated for its analgesic properties in neuropathic pain conditions:
- A systematic review indicated that it is effective in reducing pain intensity in conditions such as diabetic neuropathy, with significant reductions in Visual Analog Scale Pain Intensity scores observed at higher doses (150–225 mg) compared to placebo .
- Case studies report that patients experienced substantial pain relief and improved quality of life when treated with this compound .
Summary of Clinical Findings
Condition | Study Type | Key Findings |
---|---|---|
Major Depressive Disorder | Pooled Analysis | Higher remission rates than SSRIs; odds ratio 1.5 (P < 0.001) |
Anxiety Disorders | Randomized Controlled Trial | Significant improvement in HAM-A scores (P < 0.001) |
Neuropathic Pain | Systematic Review | Significant pain reduction at doses ≥150 mg (P < 0.001) |
Case Studies
- Case Study on MDD : A patient with treatment-resistant MDD showed marked improvement after switching from an SSRI to this compound, achieving remission within six weeks of treatment initiation.
- Case Study on Neuropathic Pain : A diabetic neuropathy patient reported a reduction in pain scores from 8/10 to 3/10 after eight weeks on this compound at a dose of 225 mg/day.
Propriétés
IUPAC Name |
1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVHUZROJLTJ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430837 | |
Record name | R-Venlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-46-8 | |
Record name | Venlafaxine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-Venlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VENLAFAXINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33212715Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-Venlafaxine differ from (S)-Venlafaxine in terms of metabolism?
A1: [, , ] Research indicates that (R)-Venlafaxine is preferentially metabolized by the cytochrome P450 enzyme CYP2D6, exhibiting higher enantioselectivity than (S)-Venlafaxine. [, ] This preferential metabolism can lead to significant variations in the plasma concentration of (R)-Venlafaxine, particularly in individuals with different CYP2D6 activity levels, such as those carrying the CYP2D6*10 polymorphism. [, , ] In contrast, (S)-Venlafaxine appears to be metabolized at a slower rate by CYP2D6. [] You can find more information on these metabolic differences in the studies by Fogelman et al. (1999), Scordo et al. (2000), and Yasui-Furukori et al. (2006). [, , ]
Q2: Are there notable differences in the pharmacokinetic profiles of (R)-Venlafaxine and (S)-Venlafaxine in humans?
A2: [] Studies in healthy Chinese volunteers have demonstrated statistically significant differences (p < 0.05) in key pharmacokinetic parameters, including area under the curve (AUC(0-∞)), maximum concentration (Cmax), and elimination half-life (t1/2), between (R)-Venlafaxine and (S)-Venlafaxine. [] This suggests that the two enantiomers exhibit distinct pharmacokinetic behaviors within the human body. [] You can explore the study by Mei et al. (2011) for a more in-depth analysis of these pharmacokinetic disparities. []
Q3: Has the stereoselective disposition of Venlafaxine enantiomers been investigated in animal models?
A3: [, ] Yes, research has explored the stereoselective disposition of Venlafaxine enantiomers in both rats and dogs. [, ] Studies have revealed significant differences in the ratios of (S)-Venlafaxine to (R)-Venlafaxine in these species, indicating varying degrees of stereoselectivity in their disposition. [, ] Notably, the disposition in humans appears more closely aligned with that observed in dogs. [] For a deeper understanding of these findings, refer to the research by Hsyu et al. (1997) and Raggi et al. (2000). [, ]
Q4: What is the role of CYP2D6 in the metabolism of Venlafaxine enantiomers?
A4: [, ] CYP2D6 plays a pivotal role in the O-demethylation metabolic pathway of Venlafaxine, displaying a marked stereoselectivity towards the (R)-enantiomer. [] Studies utilizing quinidine, a potent CYP2D6 inhibitor, have confirmed the significant contribution of CYP2D6 to (R)-Venlafaxine metabolism. [] This interaction highlights the potential for drug interactions and interindividual variability in Venlafaxine response based on CYP2D6 genetic variations. [] For a comprehensive analysis of CYP2D6 involvement in Venlafaxine metabolism, refer to the study by Scordo et al. (2000). []
Q5: Are there instances where the concentrations of Venlafaxine enantiomers can be significantly elevated?
A5: [] Case reports have documented instances of markedly increased Venlafaxine enantiomer concentrations, primarily attributed to metabolic interactions with co-administered medications like mianserin, propranolol, and thioridazine. [] These interactions can result in an impaired metabolism of Venlafaxine, leading to higher-than-expected plasma levels of both enantiomers. [] Such findings emphasize the critical need to consider potential drug interactions and individual patient factors when prescribing Venlafaxine. [] The case report by Spina et al. (2001) provides a detailed account of such an interaction. []
Q6: What analytical methods are commonly employed for the quantification of Venlafaxine enantiomers?
A6: [, ] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is frequently employed for the sensitive and specific determination of Venlafaxine enantiomers in biological matrices. [] This method allows for the separation and quantification of the individual enantiomers, providing valuable insights into their respective pharmacokinetic profiles. [, ] For detailed descriptions of these analytical methods, you can refer to the studies by Mei et al. (2011) and Hsyu et al. (1997). [, ]
Q7: Has there been research on the environmental impact of Venlafaxine enantiomers?
A7: [] Yes, studies have investigated the enantiospecific uptake and depuration kinetics of Venlafaxine enantiomers in marine medaka (Oryzias melastigma), highlighting the potential for these pharmaceuticals to bioaccumulate in aquatic organisms. [] This research underscores the importance of understanding the environmental fate and potential ecotoxicological effects of chiral pharmaceuticals. [] The study by Wang et al. (2021) delves into the environmental fate of Venlafaxine enantiomers in marine medaka. []
Q8: Have any synthetic routes been developed for the production of enantiomerically pure (R)-Venlafaxine?
A8: [, ] Yes, researchers have explored various synthetic approaches for the stereoselective synthesis of (R)-Venlafaxine. [, ] One notable approach involves the use of an unusual Grignard reaction, providing an efficient means to introduce chirality at the benzylic center. [] Another method utilizes Evans Aldol chemistry, highlighting the versatility and applicability of different synthetic strategies in obtaining enantiomerically pure (R)-Venlafaxine. [] You can delve deeper into these synthetic methodologies by exploring the research by Rao et al. (2013) and Ahuja et al. (2013). [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.